1-Bromo-3,4-diethoxy-2-fluorobenzene
Description
1-Bromo-3,4-diethoxy-2-fluorobenzene (C₁₀H₁₂BrFO₂) is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 2, and ethoxy groups (-OCH₂CH₃) at positions 3 and 4 on the benzene ring. Brominated and ethoxylated aromatics are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The ethoxy groups enhance solubility in polar solvents, while bromine and fluorine atoms facilitate cross-coupling reactions (e.g., Suzuki or Heck reactions) due to their electron-withdrawing effects .
Properties
Molecular Formula |
C10H12BrFO2 |
|---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
1-bromo-3,4-diethoxy-2-fluorobenzene |
InChI |
InChI=1S/C10H12BrFO2/c1-3-13-8-6-5-7(11)9(12)10(8)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
LCBSOVFPPNYHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)F)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Bromo-Fluoro-Aryl Compounds
Key Observations:
- Substituent Position: Fluorine at position 2 (meta to bromine) in 1-Bromo-3,4-diethoxy-2-fluorobenzene may sterically hinder coupling reactions compared to para-fluorinated analogs (e.g., 1-Bromo-3,5-difluorobenzene) .
- Ethoxy vs.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Table 3: Reaction Performance of Bromo-Fluoro-Aryl Compounds
Key Observations:
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